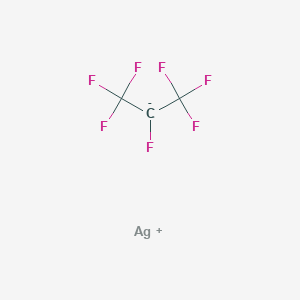
silver;1,1,1,2,3,3,3-heptafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of heptafluoropropane with a silver salt. One common method is the reaction of heptafluoropropane with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and requires careful handling to avoid decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;1,1,1,2,3,3,3-heptafluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the silver component.
Substitution: The fluorine atoms in the heptafluoropropane moiety can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide and fluorinated by-products, while substitution reactions can produce a wide range of fluorinated derivatives .
Applications De Recherche Scientifique
Silver;1,1,1,2,3,3,3-heptafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving fluorinated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in pharmaceutical formulations, particularly in metered-dose inhalers for asthma treatment.
Mécanisme D'action
The mechanism of action of silver;1,1,1,2,3,3,3-heptafluoropropane involves the interaction of the silver component with biological molecules, leading to antimicrobial effects. The fluorinated propane moiety contributes to the compound’s stability and volatility, making it effective in applications like fire suppression. The molecular targets and pathways involved include disruption of microbial cell membranes and inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative without the silver component, commonly used in fire suppression.
Silver Nitrate: A silver compound with antimicrobial properties, used in various medical and industrial applications.
Halon 1301: A brominated compound previously used in fire suppression but phased out due to its ozone-depleting properties.
Uniqueness
Silver;1,1,1,2,3,3,3-heptafluoropropane is unique due to its combination of silver and fluorinated propane, providing both antimicrobial and fire suppression capabilities. Unlike Halon 1301, it does not deplete the ozone layer, making it a more environmentally friendly option .
Propriétés
Numéro CAS |
22407-25-6 |
|---|---|
Formule moléculaire |
C3AgF7 |
Poids moléculaire |
276.89 g/mol |
Nom IUPAC |
silver;1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C3F7.Ag/c4-1(2(5,6)7)3(8,9)10;/q-1;+1 |
Clé InChI |
DMXIJCGXPDVQHN-UHFFFAOYSA-N |
SMILES canonique |
[C-](C(F)(F)F)(C(F)(F)F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)
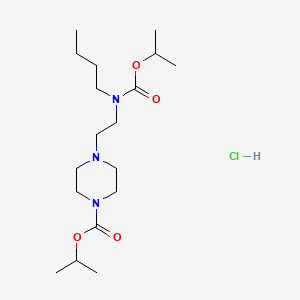
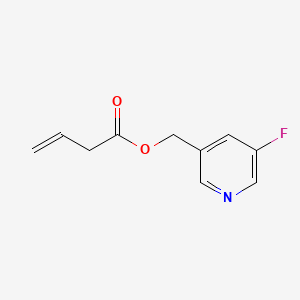
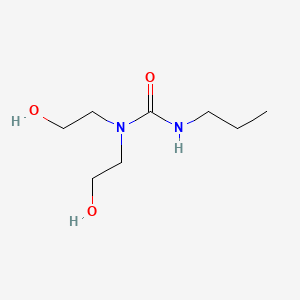
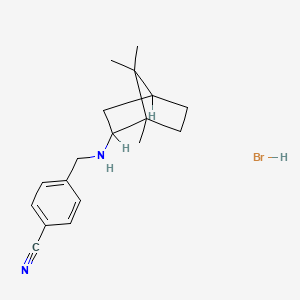
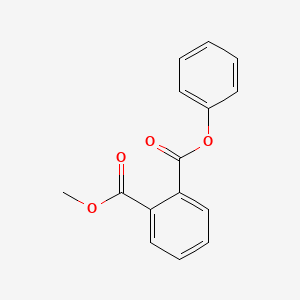
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
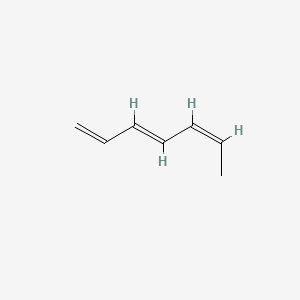
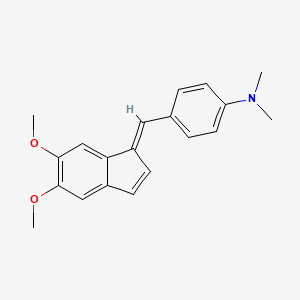
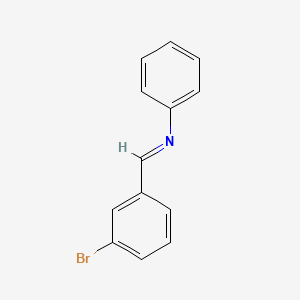
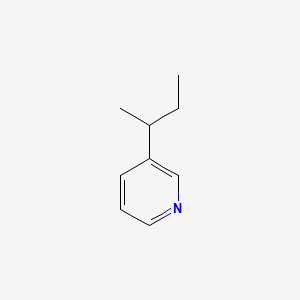
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
